molecular formula C4H8OS B562065 3-Methyl-d3-thiopropanal CAS No. 136430-27-8

3-Methyl-d3-thiopropanal

Cat. No.: B562065
CAS No.: 136430-27-8
M. Wt: 107.185
InChI Key: CLUWOWRTHNNBBU-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-d3-thiopropanal is an organic compound with the molecular formula C4H5D3OS It is a stable isotope-labeled compound, often used in scientific research for its unique properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-d3-thiopropanal can be achieved through various methods. One common approach involves the reaction of thiols with appropriate aldehydes. The reaction conditions typically include the use of a solvent such as water or an organic solvent, and the reaction is carried out at room temperature .

Industrial Production Methods

Industrial production of this compound is less common due to its specialized use in research. the methods used in laboratory synthesis can be scaled up for industrial production if needed. The key steps involve the careful handling of deuterium-labeled reagents and maintaining controlled reaction conditions to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-d3-thiopropanal undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thiols or other reduced forms.

    Substitution: The compound can participate in substitution reactions where the thiol group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of this compound .

Scientific Research Applications

3-Methyl-d3-thiopropanal has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving metabolic pathways and enzyme reactions.

    Medicine: Utilized in the development of pharmaceuticals and as a tracer in drug metabolism studies.

    Industry: Applied in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 3-Methyl-d3-thiopropanal involves its interaction with various molecular targets. The deuterium atoms in the compound can influence the rate of chemical reactions, making it useful in kinetic isotope effect studies. The compound can also interact with enzymes and other proteins, affecting their activity and function .

Comparison with Similar Compounds

Similar Compounds

    3-Methylthiopropanal: Similar in structure but lacks deuterium atoms.

    4-Methylthiobutanal: Another thiopropanal derivative with a different substitution pattern.

    3-Methylthioacetaldehyde: A related compound with a shorter carbon chain.

Uniqueness

3-Methyl-d3-thiopropanal is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The isotopic labeling allows for precise tracking and analysis in various studies, making it a valuable tool in scientific research .

Properties

IUPAC Name

3-(trideuteriomethylsulfanyl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8OS/c1-6-4-2-3-5/h3H,2,4H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLUWOWRTHNNBBU-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])SCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20662124
Record name 3-[(~2~H_3_)Methylsulfanyl]propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136430-27-8
Record name 3-[(~2~H_3_)Methylsulfanyl]propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(METHYL-D3-THIO)PROPIONALDEHYDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.